4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid
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Overview
Description
4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid is a compound with the molecular formula C10H7NO4S and a molecular weight of 237.24 g/mol . It is a thiazolidine derivative, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid typically involves the reaction of intermediate compounds with benzoyl chloride . One common method includes the use of thiazolidine intermediates, which are reacted with benzoyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
- Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
- 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid
Uniqueness
4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazolidine ring and benzoic acid moiety contribute to its versatility and effectiveness in various applications .
Properties
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c12-8-7(16-10(15)11-8)5-1-3-6(4-2-5)9(13)14/h1-4,7H,(H,13,14)(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQLSIIKOZWCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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